molecular formula C12H19ClIN B048988 Iofetamine hydrochloride CAS No. 116316-03-1

Iofetamine hydrochloride

Cat. No. B048988
CAS RN: 116316-03-1
M. Wt: 339.64 g/mol
InChI Key: AFLDFEASYWNJGX-UHFFFAOYSA-N
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Description

Iofetamine hydrochloride I 123 is an organic molecular entity . It’s an amphetamine analog that is rapidly taken up by the lungs and from there redistributed primarily to the brain and liver . It is used in brain radionuclide scanning with I-123 .


Synthesis Analysis

The synthesis of Iofetamine hydrochloride involves reductive amination of phenylacetone with ammonia and sodium cyanoborohydride in methanol . The amine is then protected as the N-acetyl .


Molecular Structure Analysis

The molecular formula of Iofetamine hydrochloride is C12H18IN.ClH . The InChI representation is InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H .


Chemical Reactions Analysis

Iofetamine hydrochloride is radiolabeled by isotope exchange of non-radioactive iofetamine HCl with Na 123 I, then purified by solvent partition between ether and acid, and ether and base .

Scientific Research Applications

  • Cerebral Blood Flow Imaging : Iofetamine hydrochloride I 123 is used in single photon emission computed tomography (SPECT) for cerebral blood flow imaging. This application is valuable in diagnosing and managing conditions like stroke, seizure foci, and Alzheimer's disease (Druckenbrod, Williams, & Gelfand, 1989).

  • Neurologic Disorder Evaluation : Iofetamine HC1 I-123 SPECT brain imaging shows promise in evaluating various neurologic disorders, including neurodegenerative diseases (Falls, Park, & Madsen, 1985).

  • Gastric Acid Secretion : Research suggests that iodide, like that in iofetamine, replaces chloride in the excretion of neutral chlorides in gastric juice during histamine action, which may play a role in gastric acid secretion (Lagergréen, 1950).

  • Diagnosing Alzheimer's Disease : Iofetamine I 123 with SPECT is accurate in diagnosing Alzheimer's disease, especially in early, mild cases (Johnson et al., 1990).

  • Studying Affective Disorders : Asymmetric temporal lobe activity on iofetamine SPECT images may have diagnostic utility in patients with affective disorders (Amsterdam & Mozley, 1992).

  • Understanding Alzheimer's Disease Severity : Abnormal iofetamine I 123 uptake in the parietal region of the brain correlates with cognitive deficits and impaired function in Alzheimer's disease patients (Johnson et al., 1988).

  • Metabolism Study in Animals and Humans : The metabolism of Iofetamine HCI 123I (IMP) in animals and humans involves sequential steps, with PIA and p-iodohippuric acid being the main metabolic products (Baldwin & Wu, 1988).

  • Bipolar Disorder Research : State-dependent temporal dysfunction in rapid cycling bipolar disorder is present, with asymmetric distribution in the temporal lobes during mood states, which may diminish in euthymic states (Gyulai et al., 1997).

  • Alzheimer's Disease Imaging : Alzheimer's disease patients show global depressed cortical tracer activity, with the greatest reduction in the posterior parietal cortex, as observed in cerebral perfusion imaging using iofetamine hydrochloride I 123 (Johnson, Mueller, Walshe, English, & Holman, 1987).

Mechanism of Action

While the exact mechanism is unclear, Iofetamine has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

When handling Iofetamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLDFEASYWNJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045774
Record name Iofetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iofetamine hydrochloride

CAS RN

82691-32-5
Record name Iofetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iofetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOFETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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